molecular formula C10H5ClN2 B1432639 7-Chloroisoquinoline-3-carbonitrile CAS No. 1779740-73-6

7-Chloroisoquinoline-3-carbonitrile

Cat. No.: B1432639
CAS No.: 1779740-73-6
M. Wt: 188.61 g/mol
InChI Key: JARDFUPOBTZLAK-UHFFFAOYSA-N
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Description

7-Chloroisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro substituent at the 7th position and a cyano group at the 3rd position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinoline-3-carbonitrile typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of the desired product . Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloroisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 7-Chloroisoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloroisoquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARDFUPOBTZLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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